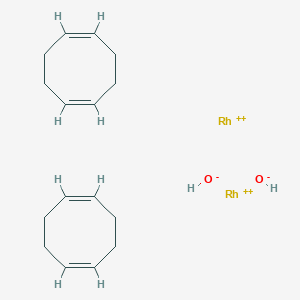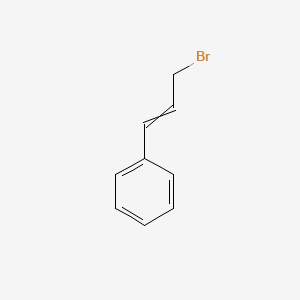![molecular formula C12H6Cl4N4 B7944137 2,4-dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B7944137.png)
2,4-dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine is a complex organic compound characterized by its multiple chlorine substitutions and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine typically involves the condensation of 4,6-dichloropyridine-3-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
2,4-Dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as corrosion resistance.
作用機序
The mechanism of action of 2,4-dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple chlorine substitutions and pyridine rings allow it to bind with high affinity to specific sites, modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
4,6-Dichloropyridine-3-carbaldehyde: A precursor in the synthesis of the target compound.
2,4-Dichloropyridine: Shares structural similarities but lacks the hydrazine moiety.
4,6-Dichloropyrimidine-5-carbonitrile: Another chlorinated pyridine derivative with different functional groups.
Uniqueness
2,4-Dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine is unique due to its specific arrangement of chlorine atoms and the presence of both pyridine and hydrazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
(E)-1-(4,6-dichloropyridin-3-yl)-N-[(E)-(4,6-dichloropyridin-3-yl)methylideneamino]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N4/c13-9-1-11(15)17-3-7(9)5-19-20-6-8-4-18-12(16)2-10(8)14/h1-6H/b19-5+,20-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFSTFZPQWYXQW-OGBZJDJUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=NN=CC2=CN=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CN=C1Cl)/C=N/N=C/C2=CN=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 2-methyl-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944058.png)
![[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid](/img/structure/B7944069.png)
![Ethyl 5-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B7944084.png)

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B7944101.png)
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7944107.png)





![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7944165.png)


